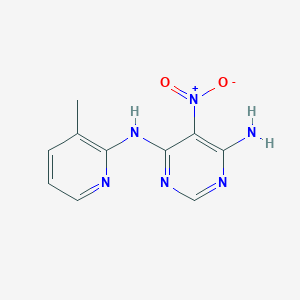

N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

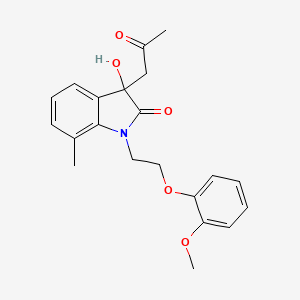

“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” is a heterocyclic compound . It’s a type of organic compound that contains a ring structure containing at least one atom that is not carbon (such as sulfur, oxygen or nitrogen), making it a versatile compound in medicinal chemistry .

Synthesis Analysis

While the exact synthesis process for “N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine” is not available, similar compounds such as “N-(Pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” have been synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

Chemical Synthesis and Transformations

The compound is involved in various chemical synthesis and transformation processes. For instance, it has been studied in the context of pyrimidine N-oxides, where the oxidation of related compounds by hydrogen peroxide in trifluoroacetic acid yields products like 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine derivatives (Cowden & Jacobson, 1980). These reactions are fundamental in creating building blocks for more complex chemical syntheses.

Ring Transformation and Reactivity

Another study explores the ring transformation of 3-Methyl-5-nitropyrimidin-4(3H)-one, demonstrating its reactivity with carbonyl compounds to produce diverse ring-transformed products, serving as synthetic equivalents of activated diformylamine and offering pathways to functionalized 4-aminopyridines and other heterocycles (Nishiwaki et al., 2003).

Synthetic Utility in Heterocyclic Chemistry

The compound's derivatives have shown significant synthetic utility, especially in the construction of nitroenamines and other nitrogen-containing heterocycles. For instance, the aminolysis of related nitropyrimidinones has been used to furnish diimines of nitromalonaldehyde, which are valuable intermediates in synthesizing azaheterocycles (Nishiwaki, Tohda & Ariga, 1996).

Antiproliferative Activity

A notable application in the biomedical field is the synthesis and evaluation of derivatives for antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications. For example, derivatives like 2,6-diamino-9-benzyl-9-deazapurine have shown significant activity, highlighting the compound's relevance in medicinal chemistry (Otmar et al., 2004).

Propriétés

IUPAC Name |

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c1-6-3-2-4-12-9(6)15-10-7(16(17)18)8(11)13-5-14-10/h2-5H,1H3,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBJEHDWQLJIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328187 |

Source

|

| Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

CAS RN |

497063-62-4 |

Source

|

| Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)

![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)